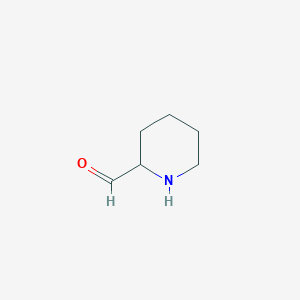

Piperidine-2-carbaldehyde

Overview

Description

Piperidine-2-carbaldehyde, also known as 2-Pyridinecarboxaldehyde or Picolinaldehyde, is a heterocyclic compound . It is a colorless oily liquid with a distinctive odor . The empirical formula is C6H5NO and it has a molecular weight of 107.11 .

Synthesis Analysis

The synthesis of highly functionalized piperidines has been reported via a five-component reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts . A water-insoluble pyridine-2-carbaldehyde thiosemicarbazone (PCT) was synthesized and tested as an anti-biofouling agent .Molecular Structure Analysis

The molecular structure of this compound has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

The aldehyde functional group in this compound is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands .Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.536 (lit.), a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It also has nonlinear optical (NLO) properties, frontier molecular orbital (FMO) parameters, natural bond orbital (NBO) characteristics, and molecular electrostatic potential (MESP) surface analysis .Scientific Research Applications

Alzheimer's Disease and Memory Disorders

Derivatives of 3-piperidine carbaldehyde oxime, a related compound to Piperidine-2-carbaldehyde, are used in therapies for Alzheimer's disease, senile dementia, and memory disorders in the aged (Morrison & Rutström, 2002).

Anticancer Applications

This compound derivatives are important intermediates in the synthesis of small molecule anticancer drugs. For example, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is significant for creating aqueous solubility aldehydes used in cancer treatments (Wang et al., 2017).

Enantioselective Synthesis

2-Piperidineethanol and its N-protected aldehyde form are valuable in enantioselective synthesis, which is crucial for creating specific natural and synthetic compounds. Both synthetic and enzymatic methods have been developed for the resolution of the racemic form (Perdicchia et al., 2015).

Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

Piperidine derivatives are used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde (Wang et al., 2018).

Synthesis of Quinoline Derivatives

2-(Piperidin-1-yl)quinoline-3-carbaldehydes are used in preparing various quinoline derivatives. Their synthesis involves reactions with active methyl components, Claisen-Schmidt condensation, and Grignard reactions (Gouda & El‐Bana, 2022).

Antimicrobial Activity

Compounds derived from this compound have demonstrated significant antimicrobial activity. For instance, the synthesis of various (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been effective against bacterial and fungal strains (Ashok et al., 2014).

Synthesis of Fluorescent Compounds

This compound is instrumental in synthesizing fluorescent compounds, particularly dimethine cyanine dyes, which have applications in DNA detection (Zhang et al., 2008).

Mechanism of Action

Future Directions

Piperidine derivatives have been the subject of extensive research due to their wide range of therapeutic applications . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the synthesis of Sn(II) pyridine-2-carbaldehyde thiosemicarbazone complexes for potential anticancer applications represents another promising direction .

Properties

IUPAC Name |

piperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLCYFVJQKWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451135 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-20-0 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)